15-Keto Travoprost is synthesized from Travoprost, which itself is derived from prostaglandin F2α. Prostaglandins are lipid compounds that have diverse hormone-like effects in animals. The classification of 15-Keto Travoprost falls under pharmaceutical compounds, specifically within the category of ocular hypotensive agents. Its primary application is in lowering intraocular pressure in patients with glaucoma.
The synthesis of 15-Keto Travoprost involves several key steps:
The synthesis process emphasizes efficiency and cost-effectiveness, aiming to produce high-purity compounds suitable for clinical use.
The molecular structure of 15-Keto Travoprost can be described as follows:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically employed to confirm the structure and purity of synthesized compounds.
15-Keto Travoprost participates in various chemical reactions that can alter its structure or functionality:
These reactions are crucial for modifying the compound for different therapeutic applications or improving its pharmacokinetic properties.
The mechanism by which 15-Keto Travoprost exerts its effects primarily involves:
This mechanism is central to its application in treating conditions like glaucoma, where controlling intraocular pressure is critical.
The physical and chemical properties of 15-Keto Travoprost include:
These properties are essential for formulation development in pharmaceutical applications.
15-Keto Travoprost has several scientific applications:
15-Keto Travoprost (CAS 404830-45-1) is a prostaglandin analog metabolite with the systematic name isopropyl (Z)-7-((1R,2R,3R,5S)-3,5-dihydroxy-2-((E)-3-oxo-4-(3-(trifluoromethyl)phenoxy)but-1-en-1-yl)cyclopentyl)hept-5-enoate [2] [5] [8]. Its molecular formula is C₂₆H₃₃F₃O₆, corresponding to a molecular weight of 498.53 g/mol [3] [9]. The structure features three critical stereochemical elements:
The 15-keto group (C=O) replaces the C15 hydroxyl of Travoprost, significantly altering the molecule’s electronic properties. This modification creates a conjugated system extending from C13 to C15, confirmed by UV absorption at 210–220 nm [5]. The structure adopts a hairpin conformation stabilized by hydrogen bonding between the C9 hydroxyl and C11 carbonyl oxygen [9].
Table 1: Key Stereochemical Features of 15-Keto Travoprost
Chiral Center | Configuration | Functional Group | Bond Geometry |
---|---|---|---|
C9 | S | Hydroxyl | - |
C11 | R | Hydroxyl | - |
C5-C6 | - | Double bond | Z (cis) |
C13-C14 | - | Double bond | E (trans) |
Enone linker | - | C=C-C=O | E (trans) |
The primary structural distinction between 15-Keto Travoprost and Travoprost is the oxidation state at C15: a ketone versus a hydroxyl group, respectively [3] [5]. This modification has profound implications:
Table 2: Structural and Functional Comparison with Travoprost
Property | 15-Keto Travoprost | Travoprost | Biological Consequence |
---|---|---|---|
C15 Functional Group | Ketone | Hydroxyl | Reduced FP receptor affinity |
logP (Predicted) | 4.2 | 3.8 | Enhanced lipid solubility |
Aqueous Solubility | <1 mg/mL in water | ~50 mg/mL | Formulation challenges |
Key Biological Role | Eyelash growth stimulation | IOP reduction | Different therapeutic applications |
Industrial synthesis of 15-Keto Travoprost begins with the Corey lactol diol, a foundational prostaglandin intermediate [5] [10]. The critical steps involve:
Mechanistically, the C15 oxidation proceeds through a chromate ester intermediate, with rate-determining deprotonation at C15 (k = 0.15 min⁻¹ at −40°C). This step requires strict temperature control to prevent epimerization at C11 and C9 [5].
Scaling 15-Keto Travoprost synthesis presents three significant challenges:
Table 3: Optimization Strategies for Industrial Production
Challenge | Laboratory Process | Industrial Solution | Yield/Stability Improvement |
---|---|---|---|
Oxidation Selectivity | Batch reactor at −40°C | Continuous microreactor | 85% → 92% yield |
C11 Epimerization | Aqueous workup | Buffered quenching (pH 7.2) | Epimer content: 1.0% → 0.3% |
Thermal Degradation | −20°C storage | 2–8°C with argon headspace | Stability: 6 → 24 months |
Metal Contamination | Solvent extraction | Chelating resin chromatography | Cr content: 500 → 5 ppm |
15-Keto Travoprost serves primarily as an analytical reference standard (USP designation) for Travoprost manufacturing QC [2] [6]. Its synthesis exemplifies the balance between stereochemical precision and scalable green chemistry—future directions include enzymatic oxidation using engineered CYP450 mutants to enhance selectivity [5] [10].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: